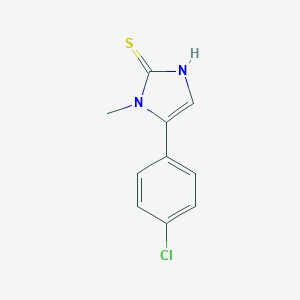

5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇

描述

The compound of interest, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group and a thiol (–SH) group in the molecule suggests potential for interactions that could be exploited in various chemical applications. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic acids or esters. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives started from 4-chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine compound, which involved the cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction (XRD), NMR, FT-IR, and MS. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole was solved, showing that the phenyl rings and the imidazole ring are planar . These analyses provide a foundation for understanding the geometric and electronic structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, the antimicrobial activity of a novel bicyclic thiohydantoin compound was assessed against several bacterial strains, indicating its potential as an antibacterial agent . Additionally, the antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was evaluated, with some derivatives showing anti-tobacco mosaic virus activity . These findings suggest that the compound of interest may also exhibit significant biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been determined through experimental and theoretical methods. Density functional theory (DFT) calculations were used to study the electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, including the analysis of frontier molecular orbitals and molecular electrostatic potential maps . The acid dissociation constants of a related compound were determined using potentiometric titration, which is crucial for understanding the compound's behavior in different pH environments . These studies provide insights into the stability, solubility, and reactivity of the compound of interest.

科学研究应用

抗氧化潜力

5-[(4-氯苯氧基)甲基]-1,3,4-噁二唑-2-硫醇,一个相关化合物,已被研究其抗氧化潜力。发现它具有显著的还原潜力,可能转化为抗氧化活性。这种化合物在各种测定中表现出有效性,表明其能够诱导内源防御系统并防止自由基链反应,暗示其作为抗氧化剂进行进一步研究的潜力(Shehzadi et al., 2018)。

腐蚀抑制

1,3,4-噁二唑衍生物,包括类似于5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇的化合物,已被评估其在硫酸中对轻钢的腐蚀抑制能力。这些研究揭示了金属表面上的保护层形成,并建议了混合的物理吸附和化学吸附机制,突显了它们作为腐蚀抑制剂的潜力(Ammal et al., 2018)。

芳香化酶抑制

类似于5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇的化合物,如5-[(芳基)(1H-咪唑-1-基)甲基]-1H-吲哚,已显示出对芳香化酶(CYP19)的强效抑制活性,这是一种参与类固醇合成的酶。这一发现表明它们在芳香化酶抑制有益的情况下的潜在应用(Lézé et al., 2006)。

抗微生物活性

一种新型的与吡咯烷融合的双环硫酰脲化合物,结构类似于5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇,展示了对各种细菌菌株和分枝杆菌菌株的抗菌活性。这些发现表明这类化合物在抗微生物应用中的潜力(Nural et al., 2018)。

电化学性质

已确定了咪唑-2-硫醇的氧化和还原电位,包括与5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇结构相关的1-甲基咪唑-2-硫醇。这些研究提供了这类化合物的热力学和电化学性质的见解,这对化学和材料科学中的各种应用至关重要(Po et al., 1991)。

抗肿瘤效应

R115777,一种与5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇结构相似的化合物,已被确认为一种强效的法尼基蛋白转移酶抑制剂,具有显著的抗肿瘤效应。这种化合物的开发历史和其药理学特性突显了它在癌症治疗中的潜力(Venet et al., 2003)。

抗病毒活性

类似于5-(4-氯苯基)-1,3,4-噻二唑磺胺化合物,结构相关于5-(4-氯苯基)-1-甲基-1H-咪唑-2-硫醇,已显示出抗病毒活性,特别是对烟草花叶病毒。这表明它们在开发抗病毒药物方面的潜在应用(Chen et al., 2010)。

属性

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYNOPLNIDBIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372652 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

CAS RN |

17452-31-2 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

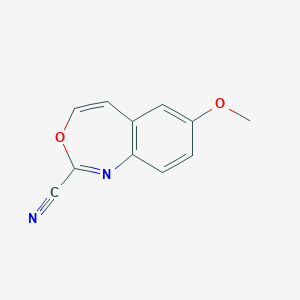

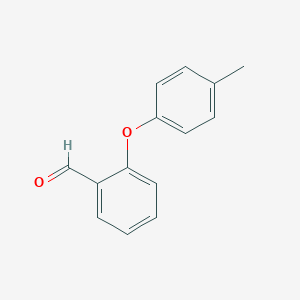

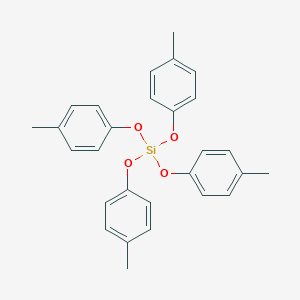

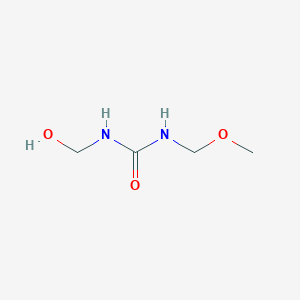

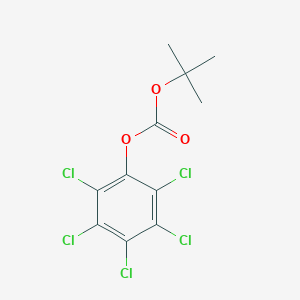

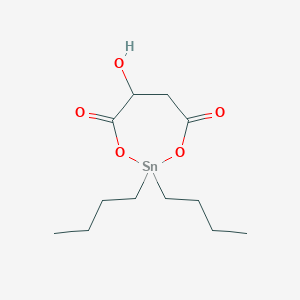

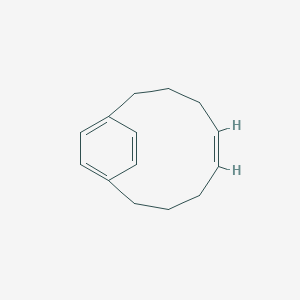

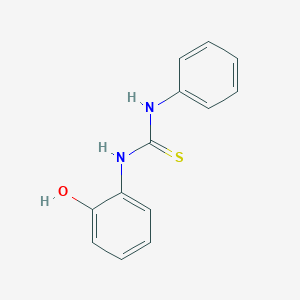

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)